molecular formula C14H20N4O3S B6789604 N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-sulfonamide

N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-sulfonamide

Cat. No.: B6789604
M. Wt: 324.40 g/mol
InChI Key: JEFVIQWXDNAZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a methyl group, an oxazole ring, a pyrazole ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-10-13(11-6-4-3-5-7-11)16-21-14(10)17-22(19,20)12-8-9-18(2)15-12/h8-9,11,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFVIQWXDNAZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2CCCCC2)NS(=O)(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-sulfonamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Cyclohexyl and Methyl Groups: The cyclohexyl and methyl groups are introduced through alkylation reactions. For instance, cyclohexyl bromide and methyl iodide can be used as alkylating agents.

    Formation of the Pyrazole Ring: The pyrazole ring is formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxazole or pyrazole rings, potentially opening these rings or reducing double bonds.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Reduced forms of the oxazole or pyrazole rings.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The oxazole and pyrazole rings may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-carboxamide
  • N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-thiol

Uniqueness

Compared to similar compounds, N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)-1-methylpyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonamide group can enhance the compound’s solubility and ability to form hydrogen bonds, which are crucial for its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.